Cas no 2287331-08-0 (2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid)

2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid structure
2287331-08-0 structure
商品名:2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid
CAS番号:2287331-08-0
MF:C15H15NO4S
メガワット:305.34890294075
CID:5859813
PubChem ID:137943527

2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid
    • EN300-2251803
    • 2287331-08-0
    • 2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
    • 4,5-Dimethyl-2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid
    • インチ: 1S/C15H15NO4S/c1-9-10(2)21-13(12(9)14(17)18)16-15(19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)(H,17,18)
    • InChIKey: BXPFKIFFKACFKK-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(=O)O)C(C)=C1C)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 305.07217913g/mol
  • どういたいしつりょう: 305.07217913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 104Ų

2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2251803-0.25g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
0.25g
$498.0 2024-06-20
Enamine
EN300-2251803-0.5g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
0.5g
$520.0 2024-06-20
Enamine
EN300-2251803-1.0g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
1.0g
$541.0 2024-06-20
Enamine
EN300-2251803-2.5g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
2.5g
$1063.0 2024-06-20
Enamine
EN300-2251803-0.1g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
0.1g
$476.0 2024-06-20
Enamine
EN300-2251803-10.0g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
10.0g
$2331.0 2024-06-20
Enamine
EN300-2251803-10g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0
10g
$2331.0 2023-09-15
Enamine
EN300-2251803-1g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0
1g
$541.0 2023-09-15
Enamine
EN300-2251803-0.05g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
0.05g
$455.0 2024-06-20
Enamine
EN300-2251803-5.0g
2-{[(benzyloxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
2287331-08-0 95%
5.0g
$1572.0 2024-06-20

2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid 関連文献

2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acidに関する追加情報

2-{(Benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 2287331-08-0): A Comprehensive Overview

Introduction

2-{(Benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid, a compound with the CAS registry number 2287331-08-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thiophene ring system substituted with methyl groups at positions 4 and 5, a benzyloxycarbonyl amino group at position 2, and a carboxylic acid moiety at position 3. The combination of these functional groups makes this compound a versatile building block for various applications.

Structural Features and Synthesis

The molecule's core is a thiophene ring, a five-membered heterocyclic aromatic compound with sulfur as the heteroatom. The substitution pattern of this thiophene ring is critical to its chemical reactivity and biological activity. The benzyloxycarbonyl amino group (Cbz group) is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in drug delivery systems or as an intermediate in peptide synthesis. The carboxylic acid group at position 3 adds to the compound's versatility, enabling it to participate in various chemical reactions such as esterification or amidation.

The synthesis of 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid typically involves multi-step organic reactions. Recent advancements in catalytic methods have allowed for more efficient syntheses, reducing the number of steps and improving yields. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions between thiophene derivatives and carboxylic acids, significantly streamlining the synthetic process.

Chemical Properties and Applications

This compound exhibits several intriguing chemical properties that make it suitable for diverse applications. Its aromaticity contributes to its stability under various reaction conditions, while the presence of electron-donating methyl groups enhances its reactivity towards electrophilic substitution reactions. The benzyloxycarbonyl amino group serves not only as a protecting group but also as a site for further functionalization, enabling the creation of more complex molecules with tailored properties.

In terms of applications, 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structure resembles certain bioactive molecules, making it a valuable lead compound for drug discovery efforts. Additionally, its ability to form stable amides or esters makes it an ideal candidate for use in polymer chemistry, where it can serve as a monomer for synthesizing advanced materials with specific mechanical or electronic properties.

Recent studies have also explored its potential in the field of optoelectronics. The thiophene ring system is known for its semiconducting properties, and the substitution pattern in this compound further enhances its electronic characteristics. Researchers have reported that films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic devices.

Biological Activity and Pharmacological Potential

The biological activity of 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for conditions such as arthritis or neurodegenerative diseases. Furthermore, its ability to modulate cellular signaling pathways has been investigated, with promising results indicating its role in regulating processes such as apoptosis and cell proliferation.

In the context of pharmacology, the compound's carboxylic acid group plays a crucial role in determining its bioavailability and pharmacokinetics. Studies have shown that this group can be modified to enhance solubility and improve absorption rates when administered orally. Such modifications are critical for translating laboratory findings into clinically relevant treatments.

Recent Research Advances

Recent advancements in computational chemistry have provided deeper insights into the molecular mechanisms underlying the activity of 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid. Quantum mechanical calculations have revealed that the compound's electronic structure facilitates interactions with key biological targets such as enzymes or receptors. These findings have guided further optimization efforts aimed at enhancing both potency and selectivity.

Moreover, green chemistry approaches have been increasingly applied to the synthesis and application of this compound. For example, researchers have developed eco-friendly methods for synthesizing derivatives of this molecule using renewable resources or biodegradable catalysts. Such approaches align with global sustainability goals while maintaining high standards of chemical performance.

Conclusion

In summary, 2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 2287331-08-0) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure endows it with versatile chemical properties that make it an invaluable tool in research and development. As ongoing studies continue to uncover new applications and optimize its performance, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.


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